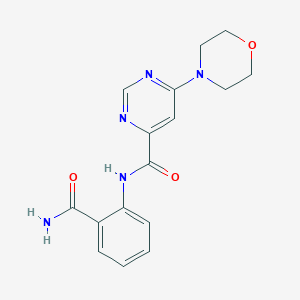

N-(2-carbamoylphenyl)-6-morpholinopyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

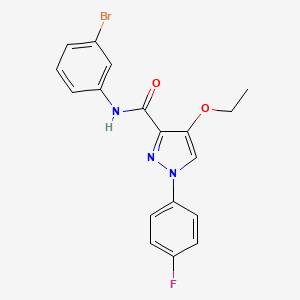

“N-(2-carbamoylphenyl)-6-morpholinopyrimidine-4-carboxamide” is a complex organic compound. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and morpholine rings would likely contribute to the compound’s three-dimensional structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur . The presence of the pyrimidine and morpholine rings could potentially influence the compound’s reactivity .

Scientific Research Applications

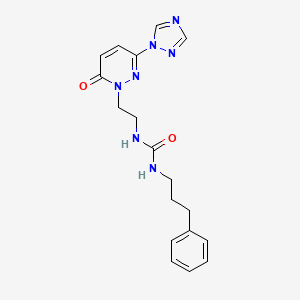

Synthesis and Characterization

- Novel compounds including morpholine substituted dihydropyrimidone carboxamides have been synthesized and characterized, demonstrating significant antimicrobial activity against various bacteria and fungi, with specific compounds showing potent anti-bacterial properties (Devarasetty et al., 2019).

- Another study focused on the synthesis, crystal structure, and DFT study of a compound with a dimorpholinopyrido[2,3-d]pyrimidin-6-yl moiety. The compound's structure was confirmed using X-ray diffraction and DFT calculations, showing consistency between experimental and theoretical data (Zhou et al., 2021).

Antimicrobial and Antitumor Applications

- Research into the antimicrobial activity of novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives indicates that these compounds, including those with morpholine substitutions, have good to excellent activity against a range of pathogens (Devarasetty et al., 2019).

- The potential antitumor activity of phenylquinoline-8-carboxamides and related minimal DNA-intercalating agents has been explored, with certain derivatives showing promising results in leukemia and solid tumor models. These studies highlight the role of specific structural features in their biological activity and the importance of DNA intercalation in their mechanism of action (Atwell et al., 1989).

Chemical Reactivity and Biological Evaluation

- The reactivity of novel compounds derived from N-(2-carbamoylphenyl)-6-morpholinopyrimidine-4-carboxamide in biological systems has been investigated, with studies on their interactions with cellular targets and potential applications in treating diseases like cancer (Lu et al., 2021).

- Additionally, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from related compounds has shown potential as anti-inflammatory and analgesic agents. These compounds were evaluated for their COX-1/COX-2 inhibitory activities and demonstrated significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors

Mode of Action

Compounds with similar structures have been shown to bind with high affinity to multiple receptors . This binding can lead to a variety of biochemical changes within the cell, depending on the specific receptor and cell type involved.

Biochemical Pathways

Compounds with similar structures have been shown to influence a variety of pathways, including amino acid biosynthesis and catabolism , and the degradation of cyclic tetrapyrroles . The compound may also be involved in the synthesis of carbamoyl phosphate .

Pharmacokinetics

Similar compounds have been shown to have moderate binding to plasma proteins , which can impact their bioavailability

Result of Action

Similar compounds have been shown to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Similar compounds have been shown to be relatively stable under a variety of conditions

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-carbamoylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c17-15(22)11-3-1-2-4-12(11)20-16(23)13-9-14(19-10-18-13)21-5-7-24-8-6-21/h1-4,9-10H,5-8H2,(H2,17,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBJLOZFGMAPIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide](/img/structure/B2757896.png)

![5-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2757900.png)

![(4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2757901.png)

![N-(2,5-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2757906.png)

![1-(2-Ethoxyphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2757914.png)